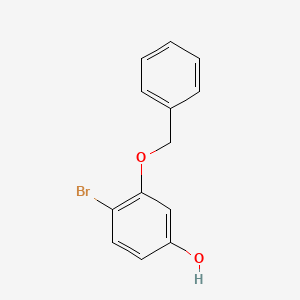

3-(Benzyloxy)-4-bromophenol

Description

Significance of Aryl Ether and Halogenated Phenol (B47542) Architectures in Advanced Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group. byjus.comuomus.edu.iqnumberanalytics.com This structural unit is found in numerous natural products and drug molecules. sioc-journal.cn The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods like the Williamson ether synthesis being a classic example. byjus.com More contemporary methods focus on dehydrogenative coupling and C-H activation to form the ether linkage, offering more atom-economical and efficient routes. sioc-journal.cn The presence of an ether linkage can impart desirable properties to a molecule, including increased stability and altered solubility. fiveable.me

Halogenated phenols, on the other hand, are phenols substituted with one or more halogen atoms. google.com Halogenation is a critical transformation in chemical synthesis, used to produce a wide range of industrial products. nih.govmt.com The introduction of a halogen, such as bromine, into a phenol ring significantly alters its electronic properties and reactivity, making it a versatile intermediate for further functionalization. ketonepharma.com For instance, the bromine atom can serve as a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Traditional methods for phenol halogenation can sometimes lack selectivity, leading to mixtures of products. scientificupdate.com However, modern catalytic methods have been developed to achieve more controlled and regioselective halogenation. scientificupdate.com

The combination of both an aryl ether and a halogenated phenol within the same molecule, as in 3-(Benzyloxy)-4-bromophenol, creates a bifunctional scaffold with orthogonal reactivity, making it a potentially valuable building block in multi-step synthetic sequences.

Academic Research Landscape of this compound

While specific studies focusing exclusively on this compound are limited in the public domain, the academic landscape is rich with research on related structures. For example, the synthesis of isomers like 1-(benzyloxy)-4-bromobenzene from 4-bromophenol (B116583) and benzyl (B1604629) bromide is a well-established procedure. mdpi.comresearchgate.net This reaction, typically carried out in the presence of a base like potassium carbonate in a suitable solvent, proceeds via a Williamson ether synthesis. mdpi.comresearchgate.net

Research on bromophenols, in general, is extensive. For instance, 4-bromophenol is a known intermediate in the synthesis of various compounds and its chemical and physical properties are well-documented. ketonepharma.comchemicalbook.com Similarly, 3-bromophenol (B21344) is used as a precursor in the synthesis of other organic molecules, including 1-(benzyloxy)-3-bromobenzene (B1334042). mdpi.comprepchem.comchemsrc.com The biological activities of various bromophenols, particularly those found in marine algae, have also been a subject of investigation. nih.gov

The benzyloxy group is often employed as a protecting group for phenols in organic synthesis. Its relative stability and the ability to be removed under specific conditions make it a useful tool for chemists. The synthesis of benzyloxy-substituted aromatic compounds is a common theme in the literature, often as intermediates in the synthesis of more complex target molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGVSFZTCXNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576651 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-18-2 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy 4 Bromophenol

Etherification Approaches to Construct the Benzyloxy Moiety

The formation of the ether linkage, specifically the benzyloxy group, is a critical step in the synthesis of 3-(Benzyloxy)-4-bromophenol. The Williamson ether synthesis is a classical and widely employed method for this transformation.

Williamson Ether Synthesis from Bromophenol Precursors

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this translates to the O-alkylation of a bromophenol precursor with a benzyl (B1604629) halide.

A common and effective method for the synthesis of aryl benzyl ethers is the reaction of a phenol (B47542) with benzyl bromide in the presence of a base. researchgate.netmdpi.com Potassium carbonate (K2CO3) is a frequently used base for this purpose due to its mildness and effectiveness in deprotonating the phenolic hydroxyl group, which facilitates the nucleophilic attack on the benzyl halide. francis-press.com

For instance, the synthesis of 1-(benzyloxy)-4-bromobenzene, a related compound, is achieved by reacting 4-bromophenol (B116583) with benzyl bromide using K2CO3 as the base. researchgate.netmdpi.comsioc-journal.cn This reaction is typically carried out at room temperature overnight. researchgate.netmdpi.com Similarly, 3-benzyloxybromobenzene can be synthesized from 3-bromophenol (B21344) and benzyl bromide with K2CO3, resulting in a high yield of 97%. prepchem.com The reaction of 4-bromophenol with benzyl chloride and K2CO3 at reflux for 8 hours also yields the corresponding benzyl ether. prepchem.com

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with K2CO3 and microwave irradiation can significantly accelerate the O-alkylation of phenols with alkyl halides. cyf-kr.edu.pl

Table 1: Examples of Base-Mediated O-Alkylation

| Phenol Precursor | Benzyl Halide | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromophenol | Benzyl bromide | K2CO3 | MeCN | Room temp, overnight | 1-(Benzyloxy)-4-bromobenzene | Quantitative | researchgate.netmdpi.com |

| 3-Bromophenol | Benzyl bromide | K2CO3 | Not specified | Not specified | 3-Benzyloxybromobenzene | 97% | prepchem.com |

| 4-Bromophenol | Benzyl chloride | K2CO3 | Acetone | Reflux, 8 hours | 4-Bromophenyl benzyl ether | 73% | prepchem.com |

| 4-Bromophenol | Benzyl bromide | K2CO3 | DMF | Reflux, 24 hours | 1-(Benzyloxy)-4-bromobenzene | 84% | sioc-journal.cn |

The choice of solvent plays a crucial role in the efficiency of O-benzylation reactions. Polar aprotic solvents are generally preferred as they can enhance the solubility of both the phenolic reactant and the benzyl halide.

Commonly used solvents include:

Acetonitrile (B52724) (MeCN): This solvent is effective for the reaction of bromophenols with benzyl bromide in the presence of K2CO3 at room temperature. researchgate.netmdpi.com

N,N-Dimethylformamide (DMF): DMF is another suitable polar aprotic solvent that facilitates the O-alkylation of phenols. sioc-journal.cn For example, the reaction of 4-bromophenol with benzyl bromide and K2CO3 in DMF at reflux for 24 hours gives a high yield of the product. sioc-journal.cn

Acetone: This solvent has been used for the reaction of 4-bromophenol with benzyl chloride and K2CO3 under reflux conditions. prepchem.com

Dimethyl sulfoxide (B87167) (DMSO): In some cases, DMSO is used, particularly in procedures involving phase-transfer catalysts. pnu.ac.ir

The selection of the solvent can impact reaction time and yield. For instance, in a phase-transfer catalyzed O-alkylation, a process that initially used a toluene (B28343) solution of the starting phenol was modified to use acetonitrile, suggesting that for certain substrates and conditions, acetonitrile may offer advantages over toluene. phasetransfercatalysis.com

Base-Mediated O-Alkylation with Benzyl Halides (e.g., K2CO3)

Alternative O-Benzylation Strategies in the Synthesis of Related Structures

While the Williamson ether synthesis is prevalent, other methods for O-benzylation exist, particularly for substrates that may be sensitive to basic conditions.

Palladium-catalyzed reactions offer a neutral alternative to traditional base-mediated benzylation. organic-chemistry.org This method can involve the decarboxylative etherification of aryl benzyl carbonates or the nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.org These reactions proceed efficiently at temperatures between 60–80°C without the need for strong bases. organic-chemistry.org

Another approach involves the use of benzyl trichloroacetimidate (B1259523) for the protection of alcohols under acidic conditions, which can be useful for substrates that are not stable in the presence of bases. organic-chemistry.org

Strategies for Introducing the Bromine Atom

The introduction of the bromine atom onto the phenol or benzyloxyphenol ring is another key synthetic consideration.

Selective Electrophilic Aromatic Bromination (Conceptual)

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, one could conceptually start with 3-benzyloxyphenol and introduce the bromine atom at the 4-position.

The benzyloxy group is an ortho-, para-directing group. Therefore, electrophilic bromination of 3-benzyloxyphenol would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the benzyloxy group. The hydroxyl group is also a strong activating and ortho-, para-directing group.

Achieving high regioselectivity for the desired 4-bromo isomer can be challenging. Various brominating agents and conditions have been developed to enhance para-selectivity in the bromination of phenols. nih.gov These include the use of reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or acetic acid, which are used for the bromination of 4-(benzyloxy)phenol to yield 4-(benzyloxy)-2-bromophenol. Other systems like KBr with ZnAl–BrO3−–layered double hydroxides have shown excellent para-selectivity. researchgate.net A practical method for electrophilic bromination of phenols under mild conditions involves a reagent prepared from PIDA and AlBr3. rsc.org

The development of regioselective bromination methods is an active area of research, as aryl bromides are valuable precursors for a wide range of chemical transformations. nih.gov

Halogen Exchange Reactions for Bromine Introduction (Conceptual)

Halogen exchange reactions represent a powerful, albeit conceptual, method for introducing a bromine atom onto an aromatic ring. wikipedia.org This type of reaction involves the substitution of one halogen for another. In the context of synthesizing bromophenols, this could theoretically involve replacing a different halogen, such as iodine or chlorine, with bromine. A classic example of this principle is the reaction between ferric chloride (FeCl₃) and boron tribromide (BBr₃) to yield ferric bromide (FeBr₃) and boron trichloride (B1173362) (BCl₃). wikipedia.org

Another relevant conceptual approach is the halogen-metal exchange. acs.org This process is a widely used method for creating functionalized organometallic reagents. acs.org For instance, an aryl halide (like an aryl iodide or chloride) could be treated with an organolithium reagent to form an aryllithium species, which can then be quenched with an electrophilic bromine source to introduce the bromine atom. nih.gov Protocols have been developed that allow for the lithiation of bromo-substituted heterocycles in the presence of acidic protons, such as those found in phenols, by first using a base to deprotonate the acidic groups before the halogen-metal exchange occurs. nih.gov A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate bromine-metal exchange on bromoheterocycles that contain acidic protons under non-cryogenic conditions. nih.gov This strategy circumvents issues of intermolecular quenching that can occur when using an alkyl lithium reagent alone. nih.gov

Convergent and Stepwise Synthesis of this compound and its Isomers

The synthesis of benzyloxy-bromophenols can be approached through either stepwise or convergent strategies.

Stepwise Synthesis: This is the more commonly documented approach. In this strategy, the synthesis proceeds in a linear fashion. For example, a commercially available bromophenol can be used as a starting material, and the benzyl group is introduced in a subsequent step via a benzylation reaction. mdpi.commdpi.com Alternatively, a benzyloxyphenol could be synthesized first, followed by the selective bromination of the aromatic ring. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, which means that direct bromination of 3-(benzyloxy)phenol (B189647) would likely lead to a mixture of products with bromine at positions 2, 4, and 6, making this route less ideal for specifically targeting the 4-position without advanced directing group strategies.

Convergent Synthesis: This strategy involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For this compound, this could conceptually involve preparing a benzylated fragment and a brominated fragment separately and then joining them, for instance, via a cross-coupling reaction. While less commonly reported for this specific molecule, convergent syntheses are often employed for more complex derivatives, such as in Suzuki-Miyaura cross-coupling reactions where a halogenated precursor is coupled with a boronic acid. vulcanchem.com

Synthesis via Phenolic Derivatives

The preparation of this compound and its isomers frequently begins with simpler, commercially available phenolic derivatives. A primary method involves the Williamson ether synthesis, where a bromophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl source like benzyl bromide.

A representative synthesis is that of the isomer 1-(Benzyloxy)-3-bromobenzene (B1334042). The synthesis starts with 3-bromophenol, which is treated with benzyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (MeCN). mdpi.commdpi.com The reaction proceeds overnight at room temperature to yield the desired product in essentially quantitative amounts. mdpi.commdpi.comresearchgate.net This general procedure is highly effective for preparing various benzyloxy-bromobenzene isomers. mdpi.commdpi.com

Another strategy involves the manipulation of protecting groups. For example, a process for synthesizing o-bromophenol from phenol involves first protecting the para position with a tert-butyl group, followed by bromination and subsequent removal of the protecting group. acs.org This highlights how phenolic derivatives can be strategically modified to direct reactions to the desired position.

Preparation of Related Benzyloxy-Bromophenols and their Derivatives

The synthetic principles applied to this compound are also used to generate a variety of its isomers and more complex derivatives. The choice of starting material dictates the final substitution pattern on the aromatic ring. Research has detailed the synthesis of several related compounds, which are valuable as intermediates in medicinal chemistry and materials science. google.comijacskros.com

For instance, the synthesis of 4-(Benzyloxy)-2-bromophenol typically involves the direct bromination of 4-(benzyloxyphenol) using a brominating agent like N-bromosuccinimide (NBS) or bromine in a solvent such as acetic acid. In another example, the chalcone (B49325) derivative 3-(4-(benzyloxy)phenyl)-1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one was synthesized via a Claisen-Schmidt condensation between 5-bromo-2-hydroxy acetophenone (B1666503) and 4-benzyloxybenzaldehyde in the presence of sodium hydroxide. ijacskros.com

The following table summarizes the preparation of several related benzyloxy-bromophenol derivatives.

Table 1: Synthesis of Related Benzyloxy-Bromophenol Derivatives

| Product | Starting Phenolic Compound | Reagents | Conditions | Reference(s) |

|---|---|---|---|---|

| 1-(Benzyloxy)-3-bromobenzene | 3-Bromophenol | Benzyl bromide, K₂CO₃ | MeCN, Room Temperature, Overnight | mdpi.commdpi.com |

| 1-(Benzyloxy)-4-bromobenzene | 4-Bromophenol | Benzyl bromide, K₂CO₃ | MeCN, Room Temperature, Overnight | mdpi.commdpi.com |

| 4-(Benzyloxy)-2-bromophenol | 4-(Benzyloxy)phenol | Bromine or N-Bromosuccinimide (NBS) | Acetic acid or CCl₄ | |

| (±)-3-(2-Benzyloxy-5-bromophenyl)-3-phenylpropanol | (±) 4-Bromo-2-(3-hydroxy-l-phenylpropyl)phenol | Benzyl bromide or Benzyl chloride | Base, Organic Solvent | google.com |

| 3-(4-(Benzyloxy)phenyl)-1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 5-Bromo-2-hydroxy acetophenone | 4-Benzyloxybenzaldehyde, NaOH | Ethanol (B145695), Room Temperature | ijacskros.com |

Spectroscopic and Structural Elucidation of 3 Benzyloxy 4 Bromophenol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) provides information on the structure of a molecule by analyzing the chemical shifts and coupling constants of hydrogen atoms. In aromatic ethers, hydrogens on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pubopenstax.orglibretexts.org For 3-(Benzyloxy)-4-bromophenol, the benzylic protons (OCH₂Ph) are expected to show a signal around 5.1 ppm. The aromatic protons of the phenolic ring generally appear between 6.8 and 7.2 ppm, with the bromine substituent causing a deshielding effect on adjacent protons. The aromatic protons of the benzyl (B1604629) group are typically observed in the 7.3–7.5 ppm range.

Table 1: ¹H NMR Chemical Shift Data for this compound and Analogues This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 3-(Benzyloxy)-4-(2,3-oxy-3-methylbutyl)phenol | CDCl₃ | Aromatic-H | 7.41-7.34 (m, 5H) | rsc.org | |

| Aromatic-H | 7.19 (s, 1H) | 8.1 | rsc.org | ||

| Aromatic-H | 6.80 (s, 1H) | rsc.org | |||

| Aromatic-H | 6.77 (d, 1H) | 2.1 | rsc.org | ||

| OCH₂ | 5.05 (s, 2H) | rsc.org | |||

| 1-(Benzyloxy)-3-bromobenzene (B1334042) | CDCl₃ | Aromatic-H | 7.42-7.36 (m, 4H) | mdpi.com | |

| Aromatic-H | 7.36-7.30 (m, 1H) | mdpi.com | |||

| Aromatic-H | 7.15-7.10 (m, 2H) | mdpi.com | |||

| Aromatic-H | 7.08 (dt, 1H) | 7.9, 1.4 | mdpi.com | ||

| Aromatic-H | 6.89 (ddd, 1H) | 7.9, 2.5, 1.4 | mdpi.com | ||

| OCH₂ | 5.02 (s, 2H) | mdpi.com | |||

| 4-(Benzyloxy)-2-bromophenol | OCH₂Ph | ~5.1 | |||

| Benzyl aromatic protons | 7.3-7.5 | ||||

| Phenolic ring protons | 6.8-7.2 |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In ethers, carbon atoms adjacent to the oxygen typically absorb in the 50 to 80 δ range. pressbooks.publibretexts.org For aromatic ethers, the carbon of the benzyloxy group (OCH₂Ph) is confirmed by signals in a specific range. The chemical shifts of carbons in aromatic rings generally fall between 125 and 150 ppm. chemguide.co.uk The presence of a bromine atom influences the chemical shifts of the adjacent carbon atoms. stackexchange.com

Table 2: ¹³C NMR Spectral Data for this compound and Analogues This table is interactive. Click on the headers to sort the data. | Compound | Solvent | Carbon Environment | Chemical Shift (δ, ppm) | Reference | |---|---|---|---|---| | 3-(Benzyloxy)-4-(2,3-oxy-3-methylbutyl)phenol | CDCl₃ | Aromatic/Alkene C | 157.1, 151.9, 150.7, 136.2, 131.5, 128.6, 128.2, 127.5, 125.2, 113.5, 105.6 | | rsc.org | | | | OCH₂ | 70.5 | | rsc.org | | | | Other Aliphatic C | 83.6, 78.0, 72.7, 33.1, 27.7, 26.1, 23.5 | | rsc.org | | 1-(Benzyloxy)-3-bromobenzene | CDCl₃ | C-O | 159.6 | | mdpi.com | | | | C-Br | 136.5 | | mdpi.com | | | | Aromatic CH | 130.7, 128.8 (2C), 128.3, 127.6 (2C), 124.2, 118.3, 113.9 | | mdpi.com | | | | Aromatic C | 122.9 | | mdpi.com | | | | OCH₂ | 70.3 | | mdpi.com |

Advanced NMR techniques are crucial for the unambiguous assignment of complex structures. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, respectively. researchgate.net These methods are invaluable for differentiating between isomers and determining the precise regiochemistry of substitution on the aromatic ring. For molecules with chiral centers, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine stereochemistry by identifying protons that are close in space.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Assignments

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound. chemguide.co.uk For 4-(Benzyloxy)-2-bromophenol, the molecular ion peak is expected at m/z 263.13 (for C₁₃H₁₁BrO⁺). The fragmentation pattern provides structural information; a common fragmentation for benzyloxy compounds is the cleavage of the benzyl group. chemguide.co.uk Brominated compounds exhibit a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. uobasrah.edu.iq For compounds like this compound, key absorptions include the O-H stretch of the phenolic group (around 3200 cm⁻¹), the C-O-C stretch of the benzyl ether (around 1250 cm⁻¹), and the C-Br stretch (around 600 cm⁻¹). fiveable.me Phenyl alkyl ethers typically show two strong C-O stretching absorbances between 1050 and 1250 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

Table 3: Characteristic IR Absorption Bands This table is interactive. Click on the headers to sort the data.

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Phenolic O-H | ~3200 | Broad stretch | |

| Aromatic C-H | 3100-3000 | Stretch | libretexts.org |

| Aliphatic C-H | 2800-3000 | Stretch | fiveable.me |

| C-O-C (Aromatic Ether) | 1200-1275 | Asymmetric stretch | fiveable.mespectroscopyonline.com |

| C-O-C (Dialkyl Ether) | 1100-1150 | Stretch | fiveable.me |

| C-Br | ~600 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. shu.ac.ukncku.edu.tw The absorption of UV or visible light corresponds to the excitation of outer electrons. shu.ac.uk Molecules with π-electrons or non-bonding electrons can undergo n→π* or π→π* transitions, which typically occur in the 200-700 nm range. shu.ac.uk The presence of chromophores, such as the aromatic rings and the ether linkage in this compound, will result in characteristic absorption bands in the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not widely reported, analysis of closely related brominated and benzyloxy-substituted aromatic compounds provides critical insights into the expected molecular geometry, bond parameters, and intermolecular interactions that would characterize its solid-state form.

Studies on analogues such as 4-(Benzyloxy)-2-bromoanisole and 1-(Benzyloxy)-4-bromo-2-fluorobenzene confirm the planarity of the aromatic rings and allow for the precise measurement of bond lengths and angles. For instance, in 4-(Benzyloxy)-2-bromoanisole, single-crystal X-ray diffraction analysis revealed a C-Br bond length of approximately 1.89 Å and a C-O (benzyloxy) bond length of 1.36 Å. The dihedral angle between the benzyloxy and methoxy (B1213986) groups was determined to be 87.5°. Such data is crucial for understanding the steric and electronic effects of the substituents on the phenyl ring.

In more complex heterocyclic systems derived from similar precursors, X-ray crystallography serves to confirm the structure of reaction products definitively. For example, the structure of a 7-bromo benzo[b] cdnsciencepub.comoxazin derivative, synthesized from a 4-benzyloxy-2-methoxybenzylamine resin and a bromophenoxy acetamide, was unambiguously confirmed using this method. researchgate.net This highlights the technique's power in verifying molecular frameworks resulting from complex cyclization reactions. researchgate.net

The analysis of crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and halogen bonds (Br···Br interactions), which dictate the supramolecular architecture. rsc.org In the crystal structure of a related compound, 4-(4-carboxylphenoxy) phthalonitrile, intermolecular O-H···O and C-H···N hydrogen bonds, along with Cg···Cg stacking interactions, were identified as key forces in stabilizing the crystal lattice. researchgate.net These types of interactions are expected to be significant in the crystal structure of this compound, with the phenolic hydroxyl group acting as a hydrogen bond donor and the bromine atom potentially participating in halogen bonding.

Table 1: Crystallographic Data for Selected Related Compounds

| Compound Name | Space Group | Key Bond Lengths (Å) | Key Angles (°) | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)-2-bromoanisole | P2₁/c | C-Br = 1.89, C-O = 1.36 | Dihedral angle = 87.5 |

This table presents selected crystallographic data obtained for compounds structurally related to this compound to illustrate the type of information gained from X-ray diffraction analysis.

Thermal Analysis (TGA-DTA) for Ligand and Complex Characterization (for derivatives)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for characterizing the thermal stability and decomposition behavior of chemical compounds. For derivatives of this compound, particularly its metal complexes, TGA-DTA provides valuable information about coordination, hydration, and decomposition pathways. ajrconline.orgscirp.org

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. ijmra.us When applied to metal complexes of organic ligands, these analyses can distinguish between lattice and coordinated solvent molecules. ajrconline.org For instance, the loss of lattice water typically occurs at lower temperatures (e.g., 130-180°C) compared to the loss of coordinated water or the decomposition of the organic ligand itself, which happens at significantly higher temperatures. ajrconline.org

The thermal decomposition of metal complexes often proceeds in discrete steps, as shown by TGA/DTA curves. ajrconline.orgmdpi.com The thermogram of a Mn(II) complex with a Schiff base ligand, for example, showed a three-step decomposition: loss of lattice water, elimination of the coordinated water and organic ligand moiety (380-510°C), and finally, the formation of a stable metal oxide residue (MnO) above 510°C. ajrconline.org The temperature ranges and percentage of mass loss at each stage are correlated with the breakdown of specific parts of the molecular structure. ajrconline.org Exothermic peaks in the corresponding DTA curves confirm the decomposition processes identified by TGA. ajrconline.org

Furthermore, comparing the thermal stability of a ligand with its metal complexes often reveals that the complexes are more thermally stable. mdpi.com This increased stability is attributed to the formation of coordinate bonds. The decomposition temperature of the complex is therefore a key indicator of the strength of the metal-ligand interaction. mdpi.com The data from TGA can also be used to determine the kinetics of the decomposition process, allowing for the calculation of parameters such as activation energy. ijmra.us

Table 2: Example of Thermal Decomposition Data for a Metal Complex

| Complex/Ligand | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Decomposed Fragment | Reference |

|---|---|---|---|---|---|---|

| Mn(II) Schiff Base Complex | 1 | 130-180 | 7.70 | 5.96 | Lattice H₂O | ajrconline.org |

| 2 | 380-510 | 65.50 | 65.26 | Coordinated H₂O + Ligand | ajrconline.org | |

| 3 | >510 | 27.20 (Residue) | 25.95 (Residue) | MnO | ajrconline.org | |

| Cu(II) Schiff Base Complex | 1 | 300-440 | 71.85 | 72.85 | Coordinated H₂O + Ligand | ajrconline.org |

This table provides illustrative thermal decomposition data for representative metal complexes to demonstrate the insights gained from TGA-DTA studies on derivatives of organic ligands.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Benzyloxy)-2-bromoanisole |

| 1-(Benzyloxy)-4-bromo-2-fluorobenzene |

| 7-bromo benzo[b] cdnsciencepub.comoxazin |

| 4-(4-carboxylphenoxy) phthalonitrile |

| 4-benzyloxy-2-methoxybenzylamine |

| Manganese(II) Oxide |

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Benzyloxy 4 Bromophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions on the 3-(benzyloxy)-4-bromophenol ring are dictated by the electronic effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups are both electron-donating groups, activating the aromatic ring towards electrophilic attack. lkouniv.ac.in This activation is a consequence of the lone pairs on the oxygen atoms being delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. lkouniv.ac.in This increased nucleophilicity facilitates the attack on an incoming electrophile.

Specifically, both the hydroxyl and benzyloxy groups are ortho, para-directing substituents. lkouniv.ac.in This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. quora.com In this compound, the hydroxyl group is at position 1, the benzyloxy group at position 3, and the bromine at position 4. The positions ortho to the hydroxyl group are 2 and 6. The position para to the hydroxyl group is position 4, which is already occupied by the bromine atom. The positions ortho to the benzyloxy group are 2 and 4. The position para to the benzyloxy group is 6.

Nucleophilic Substitution Reactions at the Bromine Center

Aryl halides, such as this compound, are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups. libretexts.org The presence of the electron-donating hydroxyl and benzyloxy groups further disfavors a typical SNAr mechanism.

However, the bromine atom can be replaced by various nucleophiles under specific conditions, often involving metal catalysis or very strong nucleophiles. smolecule.comsmolecule.com For instance, reactions with amines or other nucleophiles can be facilitated through processes like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction, rather than a direct SNAr. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgjyu.fi This reaction is widely used to form new carbon-carbon bonds. This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives, respectively. libretexts.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be influenced by the steric and electronic properties of the substrates. nih.gov

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Hartwig-Buchwald Amination

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgname-reaction.com This reaction allows for the synthesis of arylamines from this compound by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the palladium catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond. name-reaction.com The development of specialized ligands has greatly expanded the scope and efficiency of this reaction. organic-chemistry.org

Table 2: Example of a Hartwig-Buchwald Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.org this compound can undergo Sonogashira coupling with terminal alkynes to produce substituted alkynylphenols.

The reaction proceeds through a catalytic cycle where the palladium catalyst activates the aryl bromide, and the copper co-catalyst facilitates the formation of a copper acetylide, which then reacts with the palladium intermediate. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Example of a Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Wittig Rearrangement of Benzyloxyaryl Ether Systems

The Wittig rearrangement, a transformation of an ether to an alcohol, is a significant reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org In the context of benzyloxyaryl ethers like this compound, the Current time information in Bangalore, IN.-Wittig rearrangement is a prominent pathway, though the umich.edu-Wittig rearrangement can be a competing process, particularly with allylic ethers. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Mechanistic Pathways and Scope in Diarylmethanol Synthesis

The Current time information in Bangalore, IN.-Wittig rearrangement of aryl benzyl (B1604629) ethers provides a valuable, albeit sometimes challenging, method for the synthesis of diarylmethanols. mdpi.com The reaction is typically initiated by a strong base, such as an organolithium reagent, which deprotonates the benzylic position to form a carbanion. wikipedia.orgmdpi.com The mechanism is generally understood to proceed through a radical dissociation-recombination pathway. organic-chemistry.org The initial lithiated intermediate can form a ketyl radical and a carbon radical, which then recombine within a solvent cage to form the alcoholate product. organic-chemistry.org The requirement for strongly basic conditions can limit the reaction's compatibility with various functional groups. mdpi.com

Recent studies have focused on expanding the scope of this reaction. For instance, the rearrangement has been successfully applied to a range of substituted aryl benzyl ethers to produce isomerically pure diarylmethanols. mdpi.com The choice of substituents on the aryl ring and the benzyl group can significantly influence the ease and outcome of the rearrangement by stabilizing the anionic and radical intermediates. organic-chemistry.org

The less common umich.edu-Wittig rearrangement proceeds through a concerted, pericyclic umich.edu-sigmatropic shift. wikipedia.orgorganic-chemistry.org This pathway is more prevalent with allylic ethers and occurs at low temperatures to avoid competition from the Current time information in Bangalore, IN.-rearrangement. wikipedia.orgorganic-chemistry.org The transition state is proposed to be a five-membered envelope-like structure. wikipedia.org

Influence of Activating Groups (e.g., Phosphonamidates)

To overcome the limitation of requiring harsh basic conditions for the Wittig rearrangement, activating groups on the aryl ring have been employed to facilitate the reaction under milder conditions. mdpi.com Groups like N-butylcarboxamide and phosphonamidates have been shown to be effective in promoting the Current time information in Bangalore, IN.-Wittig rearrangement. mdpi.com

Specifically, the phosphonamidate group, when positioned meta or para to the benzyloxy group, can activate the ring towards deprotonation. mdpi.com For example, a series of O-ethyl-N-butylphenylphosphonamidates with benzyl ether substituents have been shown to undergo Wittig rearrangement upon treatment with n-butyllithium in THF at room temperature, affording novel phosphonamidate-substituted diarylmethanols in moderate to good yields. mdpi.com The presence of the phosphonamidate group facilitates the initial lithiation step, which is crucial for the subsequent rearrangement. mdpi.com

| Activating Group | Position Relative to Benzyloxy | Rearrangement Outcome | Reference |

| N-Butylcarboxamide | ortho, meta, para | Promotes Current time information in Bangalore, IN.-Wittig rearrangement | mdpi.com |

| Phosphonamidate | meta, para | Facilitates Current time information in Bangalore, IN.-Wittig rearrangement to form diarylmethanols | mdpi.com |

Oxidative and Reductive Transformations of Functional Groups

The functional groups of this compound can undergo various oxidative and reductive transformations. The phenolic hydroxyl group can be oxidized to form quinones, while the bromine atom can be reduced to a hydrogen atom. evitachem.com For instance, the bromine can be removed using reducing agents like zinc or through catalytic hydrogenation. evitachem.com The benzyloxy group can also be oxidized to an aldehyde or a carboxylic acid.

Oxidative coupling reactions of phenols are a significant class of transformations, often catalyzed by transition metal complexes, leading to the formation of C-C or C-O bonds. wikipedia.org These reactions can proceed through either inner-sphere or outer-sphere mechanisms, often involving phenoxy radical intermediates. wikipedia.org For halogenated phenols, oxidative reactions can also be initiated by the in-situ generation of electrophilic halogen species. nii.ac.jp

Derivatization to Schiff Base Ligands and Complexation with Metal Ions

The phenolic group of this compound, or an aldehyde derivative, can be used to synthesize Schiff bases. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.eg These compounds, containing an imine or azomethine group (-C=N-), are versatile ligands capable of coordinating with various metal ions. ekb.egresearchgate.net

For example, a Schiff base can be synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) and an aminophenol derivative. mdpi.com These Schiff base ligands can then form stable complexes with a range of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netmdpi.com The coordination with the metal ion often occurs through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group. ppj.org.ly The resulting metal complexes have diverse geometries, including square-planar and octahedral, depending on the metal ion and the ligand structure. researchgate.netppj.org.ly These complexes have applications in various fields, including catalysis. mdpi.com

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Cu(II), Ni(II), Co(II), Zn(II) | Schiff base from 4-aminoantipyrine | Square-planar | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), Au(III) | Azo-Schiff base | Octahedral or Square-planar | ppj.org.ly |

| Cu(II), Fe(II) | Schiff base from p-anisaldehyde and cefuroxime | Not specified | researchgate.net |

Cleavage of the Benzyl Ether Protecting Group

The benzyl ether group is a common protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions. Its removal, or debenzylation, is a crucial step in many synthetic sequences.

Catalytic Hydrogenation (e.g., Pd/C)

Catalytic hydrogenation is a widely used and efficient method for the cleavage of benzyl ethers. researchgate.net The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This process, known as hydrogenolysis, breaks the carbon-oxygen bond of the ether, yielding the deprotected alcohol or phenol (B47542) and toluene (B28343) as a byproduct. numberanalytics.com

The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen, making it compatible with many other functional groups. numberanalytics.com Solvents such as methanol (B129727) or ethanol (B145695) are commonly employed. researchgate.net For instance, the debenzylation of ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate to the corresponding hydroxyphenylphosphonamidate was achieved in excellent yield using 10% Pd/C in methanol under a hydrogen atmosphere. researchgate.net

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate | 10% Pd/C | Methanol | H₂ atmosphere, 2h | Ethyl N-butyl-P-(4-hydroxyphenyl)phosphonamidate | 98% | researchgate.net |

| General Alkene Hydrogenation | Pd/C | Not specified | 20-200°C, 1-100 bar H₂ | Alkane | Not specified |

While generally reliable, the success and rate of catalytic hydrogenation can be influenced by factors such as the choice of solvent, catalyst activity, and the presence of catalyst poisons. researchgate.net

Acid-Mediated Deprotection (e.g., BBr₃, TFA)

Acid-mediated deprotection is a common strategy for cleaving benzyl ethers to reveal the parent phenol. Strong Lewis acids like boron tribromide (BBr₃) and strong Brønsted acids like trifluoroacetic acid (TFA) are frequently employed for this purpose. organic-chemistry.org

Boron Tribromide (BBr₃):

Boron tribromide is a powerful reagent for the cleavage of ethers, particularly aryl methyl and aryl benzyl ethers. chemicalbook.com The deprotection mechanism of aryl ethers using BBr₃ is thought to proceed through the formation of an ether-BBr₃ adduct. researchgate.net For this compound, the reaction is initiated by the coordination of the Lewis acidic boron atom to the oxygen of the benzyl ether. This coordination weakens the carbon-oxygen bond of the ether.

Recent density functional theory (DFT) calculations have provided deeper insight into the mechanism, suggesting a pathway that involves charged intermediates. core.ac.ukresearchgate.net It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. core.ac.ukresearchgate.net The reaction likely proceeds via a bimolecular mechanism where a second ether-BBr₃ adduct facilitates the cleavage of the first, avoiding the formation of a free carbocation. gvsu.edu The presence of a carbonyl substituent on the aromatic ring can facilitate the selective deprotection of polymethoxyaryl compounds. chemicalbook.com While BBr₃ is highly effective, it can sometimes lead to the cleavage of other undesired C-O bonds in more complex molecules. chemicalbook.com

The general steps for BBr₃-mediated debenzylation are:

Coordination: The lone pair of electrons on the ether oxygen attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct.

Cleavage: The C-O bond of the benzyl group is cleaved. This can occur through a bimolecular process where a bromide from another BBr₃ or adduct attacks the benzylic carbon in an Sₙ2-like fashion. gvsu.edu

Hydrolysis: The resulting aryloxyboron dibromide intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product, 4-bromobenzene-1,3-diol.

Table 1: Reaction Conditions for BBr₃ Mediated Deprotection

| Parameter | Condition | Reference |

| Reagent | Boron Tribromide (BBr₃) | chemicalbook.com |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | thieme-connect.de |

| Temperature | 0 °C to reflux | thieme-connect.de |

| Stoichiometry | Often 1:1 or in excess | researchgate.net |

Trifluoroacetic Acid (TFA):

Trifluoroacetic acid (TFA) is a strong organic acid also used for the deprotection of benzyl ethers, although it is generally considered milder than BBr₃. sciencemadness.orgnih.gov The deprotection with TFA is often slower and may require elevated temperatures or the use of a cation scavenger. sciencemadness.orgorgsyn.org For phenolic benzyl ethers, especially those with activating groups, TFA can be an effective deprotecting agent. researchgate.net

The mechanism of TFA-mediated debenzylation involves the protonation of the ether oxygen by TFA. This protonation makes the ether a better leaving group. The subsequent cleavage of the C-O bond can proceed through an Sₙ1 or Sₙ2 pathway, depending on the stability of the resulting carbocation and the reaction conditions. The generated benzyl cation is typically trapped by a nucleophile present in the reaction mixture, such as the trifluoroacetate (B77799) anion or an added scavenger like anisole (B1667542) or thioanisole. jst.go.jpresearchgate.net The use of scavengers is crucial to prevent the highly electrophilic benzyl cation from re-alkylating the product or other sensitive functional groups. jst.go.jpresearchgate.net

In some cases, TFA alone may not be sufficient for the debenzylation of unactivated benzyl ethers. sciencemadness.org However, for ortho-substituted phenols, TFA has been shown to be a mild and efficient reagent for rapid O-debenzylation. researchgate.netjst.go.jp

Table 2: Reagents for Acid-Mediated Deprotection

| Reagent | Type | Common Scavengers | Reference |

| Boron Tribromide (BBr₃) | Lewis Acid | Pentamethylbenzene | orgsyn.org |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | Anisole, Thioanisole | jst.go.jpresearchgate.net |

Oxidative Deprotection Mechanisms

Oxidative deprotection offers an alternative to acid-mediated methods and can be advantageous when acid-labile functional groups are present in the molecule. These methods often proceed under milder conditions.

The mechanism of oxidative deprotection of benzyl ethers typically involves the initial oxidation of the benzylic position. This can be achieved through various methods, including the use of chemical oxidants or photoredox catalysis.

One common pathway involves a single-electron transfer (SET) from the electron-rich benzyl ether to an oxidant. acs.org This generates a radical cation intermediate. Subsequent deprotonation at the benzylic position yields a benzylic radical. This radical can then be further oxidized to a benzylic cation, which is then attacked by water or another nucleophile to form a hemiacetal. The hemiacetal is unstable and readily decomposes to the desired phenol and benzaldehyde.

Recent advancements in this area include the use of visible-light photoredox catalysis. acs.orgmpg.de In this approach, a photocatalyst, upon excitation with visible light, becomes a potent oxidant capable of abstracting an electron from the benzyl ether, initiating the deprotection cascade. acs.orgmpg.de This method is notable for its mild conditions and high functional group tolerance. acs.org

Another approach to oxidative deprotection involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. researchgate.net The proposed mechanism involves a formal hydride abstraction from the benzylic carbon. researchgate.net This generates a carbocation that is subsequently hydrolyzed.

Enzymatic methods using peroxygenases have also been explored for the oxidative cleavage of benzyl ethers. nih.gov These enzymes can selectively oxidize the benzyl moiety, leading to the formation of the corresponding phenol and benzaldehyde. nih.gov

Table 3: Oxidative Deprotection Methods

| Method | Key Features | Reference |

| Photoredox Catalysis | Mild conditions, high functional group tolerance | acs.orgmpg.de |

| Oxoammonium Salts | Formal hydride abstraction mechanism | researchgate.net |

| Enzymatic Cleavage | High selectivity | nih.gov |

Computational Chemistry and Mechanistic Insights for Benzyloxy Bromophenol Scaffolds

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like 3-(benzyloxy)-4-bromophenol. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecule's geometry and other properties. hokudai.ac.jpaps.orguni-heidelberg.de

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of phenolic compounds due to its balance of computational cost and accuracy. researchgate.netscience.gov Studies on the complete series of 19 bromophenols using DFT at the B3LYP/6-311G++(d,p) level have shown that properties are heavily influenced by the steric and inductive effects of bromine substituents. For this compound, DFT calculations would be used to optimize the molecular geometry, predicting key bond lengths and angles. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. unimi.it

The MEP identifies the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting reactivity. For this scaffold, the electron-rich regions are expected around the phenolic oxygen and the benzene (B151609) rings, while electron-deficient areas would be associated with the acidic phenolic hydrogen. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. science.gov DFT calculations can also be extended to study the molecule's electronically excited states using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-visible absorption spectra. mdpi-res.com

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | Typical length for a bromine atom attached to an aromatic ring. |

| Phenolic C-O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| Benzylic O-CH₂ Bond Length | ~1.43 Å | Standard ether linkage bond length. |

| O-H Bond Length | ~0.96 Å | Typical length for a phenolic hydroxyl group. |

| C-C-Br Bond Angle | ~120° | Consistent with sp² hybridization of the aromatic carbon. |

| C-O-H Bond Angle | ~109° | Reflects the sp³ hybridization of the phenolic oxygen. |

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational flexibility comes from the rotation around the C-O and O-C bonds of the benzyloxy group. The study of the energetics between these different rotamers is crucial for understanding molecular stability. researchgate.net

Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angles of interest (e.g., the C(ring)-O-CH₂-C(benzyl) angle) and calculating the energy of each resulting conformation. This process identifies the most stable (lowest energy) conformers and the energy barriers between them. libretexts.org The stability of different conformers is governed by factors like steric strain, where bulky groups repel each other, and torsional strain from the eclipsing of bonds. uni-heidelberg.de The most stable conformation for the benzyloxy group is typically a staggered or anti-periplanar arrangement that minimizes steric hindrance between the two aromatic rings. sci-hub.se

Density Functional Theory (DFT) Studies on Ground and Excited States

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgethz.ch By modeling reactants, products, and intermediate states, chemists can gain a deeper understanding of reaction kinetics and mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). wikipedia.orgsolubilityofthings.com Transition state theory (TST) is a cornerstone of reaction kinetics, explaining reaction rates by examining this activated complex. libretexts.org Computationally, locating the transition state structure on the potential energy surface is a key step in elucidating a reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. solubilityofthings.com

For a benzyloxy-bromophenol scaffold, a common reaction is electrophilic aromatic substitution. Computational analysis can predict the most likely sites of substitution by comparing the activation energies for attacks at different positions on the phenol (B47542) ring. rsc.org For example, DFT calculations on a related compound, 1-(benzyloxy)-2-bromobenzene, showed a lower activation energy for para-substitution compared to meta-substitution. Similar analyses for this compound would help predict its regioselectivity in reactions like nitration or further bromination. The formation of phenoxy radicals and their subsequent coupling reactions to form halogenated dioxins is another area where transition state analysis of bromophenols has been applied. researchgate.net

Table 2: Illustrative Reaction Energetics for Electrophilic Substitution on a Benzyloxy-Bromophenol Scaffold (Note: The values are hypothetical, intended to illustrate the application of computational analysis in predicting regioselectivity.)

| Reaction Coordinate | Activation Energy (ΔG‡, kcal/mol) | Relative Rate Prediction |

| Substitution at C2 | 19.5 | Slower |

| Substitution at C5 | 23.0 | Slowest |

| Substitution at C6 | 18.2 | Fastest |

The solvent environment can have a profound impact on reaction rates and mechanisms. rsc.org Solvation can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy. mdpi.comresearchgate.net In reactions involving phenols, the solvent's ability to act as a hydrogen-bond acceptor or to solvate anions is particularly important.

Computational models can account for solvent effects through either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are computationally more demanding. Studies on the bromination of phenols have shown that reaction rates and ortho/para selectivity are highly dependent on the solvent used, an effect that can be rationalized through computational modeling of the reaction energetics in different media. rsc.org For instance, the degradation rates of brominated compounds in different organic solvents (acetone > toluene (B28343) > n-hexane) have been correlated with the energy of electron transfer between the solvent and the substrate. mdpi.comresearchgate.net

Transition State Characterization and Reaction Pathway Analysis

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to structure-based drug design, as it helps in screening virtual libraries of compounds and predicting their binding affinity to a biological target. plos.orgnih.gov The prediction is guided by scoring functions that estimate the free energy of binding, often reported in kcal/mol. mdpi.com

Analogues of this compound, containing either the benzyloxy or bromophenol motif, have been explored as inhibitors for a range of protein targets. Docking studies reveal how these ligands fit into the active site of a protein and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govresearchgate.net For example, docking studies of bromophenol derivatives against α-glucosidase have identified specific hydrogen bonds with active site residues that are crucial for their inhibitory activity. mdpi.com Similarly, benzyloxy-containing compounds have been docked into the active sites of targets like SARS-CoV helicase and HIV-1 integrase to rationalize their inhibitory potential. nih.govnih.gov

Table 3: Molecular Docking and Binding Affinity Data for Selected Benzyloxy or Bromophenol Analogues

| Compound/Analogue | Protein Target | Predicted Binding Affinity / IC₅₀ | Key Interactions Noted |

| Bis-2,3-dibromo-4,5-dihydroxybenzyl ether (a bromophenol) | Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 5.29 µM | Hydrogen bonds with Arg 268 and Per 404. mdpi.com |

| 2-Amino-4-(3-((4-bromobenzyl)oxy)phenyl)-...-carbonitrile (6i) | Butyrylcholinesterase (BChE) | 48.9% inhibition at 10 µM | Binds to catalytic and peripheral anionic sites. ethz.ch |

| HE602 (A benzyloxy benzamide (B126) derivative) | SARS-CoV Helicase | IC₅₀ = 6.9 µM | Inhibits polynucleotide-stimulated ATPase activity. nih.gov |

| BPCAR-28 (A benzyloxy pyran-carboxamide) | HIV-1 Integrase | Docking Score: -10.12 kcal/mol | Interaction with the active site Mg²⁺ ions. nih.gov |

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | SARS-CoV-2 (Omicron) | -7.6 kcal/mol | Binding to the main protease. sci-hub.se |

Ligand-Target Interaction Profiling and Hotspot Analysis

Understanding how a ligand interacts with its biological target is fundamental to drug discovery. Ligand-target interaction profiling uses computational models to map the binding of a molecule, such as a derivative of a benzyloxy-bromophenol scaffold, to a protein's active site. researchgate.net This process identifies key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds, which are crucial for binding affinity and specificity. researchgate.net The bromine atom in the scaffold, for instance, can participate in halogen bonding, a specific non-covalent interaction that can influence the compound's biological activity.

Hotspot analysis is a computational technique used to identify regions within a protein's binding site that contribute most significantly to the binding energy. nih.gov By mapping these "hotspots," researchers can understand which interactions are critical for a ligand's potency. nih.govarcgis.com This knowledge is invaluable for optimizing lead compounds. For example, a fragment of a molecule that binds effectively to a key hotspot is more likely to be developed into a high-affinity ligand. nih.gov Analysis of protein-ligand interfaces reveals that hydrogen bonds, in particular, play a vital role in the specificity and strength of these interactions. researchgate.net

Molecular dynamics (MD) simulations can further elucidate the behavior of the ligand within the binding site over time, assessing the stability of the complex by monitoring metrics like the root mean square deviation (RMSD) of atom positions. ajchem-a.com

Table 1: Key Interaction Types in Ligand-Target Binding

| Interaction Type | Description | Relevance to Benzyloxy-Bromophenol Scaffolds |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.net | The phenolic hydroxyl group and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl and benzyl (B1604629) rings provide significant nonpolar surfaces for hydrophobic interactions within a protein's binding pocket. |

| Halogen Bonds | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. | The bromine atom can form halogen bonds with electron-rich residues (e.g., backbone carbonyls) in a target protein, enhancing binding affinity. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the benzyloxy-bromophenol scaffold can engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Structure-Based Virtual Screening Methodologies

Structure-Based Virtual Screening (SBVS) is a computational technique used to identify potential drug candidates from large chemical libraries by docking them into the three-dimensional structure of a biological target. nih.govscielo.br This approach is faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov The process involves preparing a library of compounds, defining the target's binding site, and using a scoring function to rank the compounds based on their predicted binding affinity. diva-portal.org

The general workflow for an SBVS campaign is as follows:

Target Preparation : Obtaining a high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR spectroscopy. nih.gov

Library Preparation : Assembling a large database of small molecules, which can range from thousands to billions of compounds, and preparing them in a 3D format. nih.govdiva-portal.org

Molecular Docking : Computationally placing each ligand from the library into the defined binding site of the target protein. nih.gov

Scoring and Ranking : Using a scoring function to estimate the binding affinity for each ligand pose and ranking the compounds. diva-portal.org

Hit Selection and Experimental Validation : Selecting a subset of top-scoring compounds for purchase or synthesis and subsequent biological evaluation to confirm activity. nih.gov

This methodology has been successfully applied to identify inhibitors for various targets, including those relevant to bromophenol derivatives, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. rsc.org These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities and then using statistical methods to find a correlation. researchgate.netnih.gov

For instance, 2D-QSAR models have been used to guide the development of indole (B1671886) derivatives as antioxidants, successfully identifying promising candidates for synthesis and testing. nih.govmdpi.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to direct the structural modification of quinazolinone derivatives to improve their antitumor activities. rsc.org Studies on bromophenol derivatives have shown their potential as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, activities that are well-suited for QSAR analysis to optimize the scaffold for better efficacy. nih.govresearchgate.net

Table 2: Example of Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic properties and reactivity of the molecule. researchgate.net |

| Steric (3D) | Molecular volume, Surface area | Relates to the size and shape of the molecule, influencing its fit in a binding site. |

| Topological (2D) | Connectivity indices, Kappa shape indices | Encodes information about molecular branching and structure. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Describes the compound's solubility, polarity, and distribution properties. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. science.gov These computational methods can calculate parameters such as vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) with a high degree of accuracy. researchgate.netresearchgate.net

By solving the Schrödinger equation with approximations, DFT can determine the optimized geometry and electronic structure of a molecule like this compound. From this, various properties can be derived. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, providing theoretical spectra that can be compared with experimental data for structure verification. science.gov Similarly, time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net These predictive capabilities are invaluable for characterizing novel compounds and understanding their electronic structure.

Table 3: Predicted Spectroscopic Data for a Hypothetical Benzyloxy-Bromophenol Derivative using DFT

| Spectroscopic Technique | Predicted Property | Typical Predicted Values | Significance |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic Protons: 6.5-7.5 ppm; Methylene (-CH₂-): ~5.0 ppm; Hydroxyl (-OH): Variable, ~5-6 ppm | Helps identify the different types of protons in the molecule based on their chemical environment. science.gov |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic Carbons: 110-160 ppm; Methylene Carbon (-CH₂-): ~70 ppm | Characterizes the carbon skeleton of the molecule. |

| FT-IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3300-3500 cm⁻¹; C-O stretch: ~1200-1250 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹ | Identifies the presence of specific functional groups (e.g., hydroxyl, ether, bromo) in the molecule. science.gov |

| UV-Vis | Absorption Maximum (λ_max) | ~280-300 nm | Corresponds to π→π* electronic transitions within the aromatic rings. researchgate.net |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Versatile Building Block in Complex Molecule Construction

3-(Benzyloxy)-4-bromophenol serves as a critical building block in multi-step organic synthesis due to the differential reactivity of its functional groups. bldpharm.com The hydroxyl group can undergo O-alkylation or O-acylation, the bromine atom is amenable to various cross-coupling reactions, and the benzyloxy group can act as a stable protecting group for the phenol (B47542), which can be removed later in a synthetic sequence. This allows chemists to construct complex molecular architectures in a controlled, stepwise manner.

The compound's utility is demonstrated in its incorporation into larger, intricate structures. For instance, related brominated benzyloxy compounds are used as key intermediates for creating complex heterocyclic systems. nih.gov The bromine atom facilitates reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. This capability allows for the attachment of diverse molecular fragments to the phenyl ring, building molecular complexity. An example of a related transformation involves the reaction of a benzyloxyphenyl bromide with n-butyllithium and tri(isopropyl) borate (B1201080) to form a boronic ester, a key intermediate for subsequent coupling reactions. google.com This highlights the potential of the bromo-functional group on the this compound scaffold for similar transformations.

Precursor in Pharmaceutical Synthesis

The scaffold of this compound is an important structural motif in medicinal chemistry. Its derivatives are investigated for various therapeutic applications, making it a key starting material for the synthesis of new drug candidates. bldpharm.com, google.com

This compound is classified as a pharmaceutical intermediate, signifying its role in the synthetic pathways leading to potential APIs. bldpharm.com, pharmacompass.com The structure is a component in the design of compounds aimed at specific biological targets. For example, derivatives of benzyloxyphenyl structures are central to the development of Retinoic acid receptor-related orphan nuclear receptor γ (RORγt) inverse agonists, which are promising therapeutic agents for treating Th17-mediated autoimmune diseases like psoriasis and multiple sclerosis. nih.gov In one study, a library of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives was synthesized and evaluated, with one compound emerging as a potent RORγc inverse agonist. nih.gov

The concept of a chemical library is central to modern drug discovery, allowing for the high-throughput screening of numerous compounds to identify "hits"—molecules that show a desired biological effect. vipergen.com, Building blocks like this compound are ideal for generating such libraries. enamine.net By systematically reacting each functional group, a diverse set of derivatives can be created from a single core scaffold, expanding the chemical space explored and increasing the probability of discovering a novel drug candidate. vipergen.com,

Stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can have vastly different biological activities. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mdpi.com While specific examples detailing the use of this compound in stereoselective synthesis are not prevalent, its structural features make it a suitable candidate for such applications.

Methodologies like Sharpless asymmetric dihydroxylation and Mitsunobu reactions are often employed to create chiral centers in bioactive molecules. semanticscholar.org, mdpi.com For example, the synthesis of chiral flavan-3-ols and the isoflavonoid (B1168493) (+)-pisatin has been achieved using Sharpless dihydroxylation to establish key stereocenters with high enantiomeric excess. semanticscholar.org The functional groups on this compound could be used to direct such stereoselective transformations. The synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones, for instance, has been achieved using a chiral pool strategy starting from related N-acylated anthranilic acids, demonstrating how precursors with aromatic backbones are used to build complex chiral heterocyclic systems. researchgate.net The development of key enantiopure intermediates for important bioactive compounds like Ticagrelor and Aprepitant often involves the stereoselective bioreduction of ketone precursors, a strategy that could be applied to derivatives of the this compound scaffold. mdpi.com

Intermediate for Active Pharmaceutical Ingredients (APIs) and Drug Candidate Libraries

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its parent compounds, bromophenols, are valuable intermediates in the agrochemical industry. lookchem.com, ketonepharma.com Halogenated phenols are precursors for a variety of herbicides, fungicides, and insecticides. ketonepharma.com The bromine atom on the aromatic ring is a key feature, often contributing to the biological activity of the final product. ketonepharma.com For example, 4-bromophenol (B116583) is a known intermediate in the production of various agrochemicals. ketonepharma.com Given its structural similarities, this compound serves as a precursor for more complex, potentially patentable agrochemical agents.

The synthesis of pyrethroid pesticides and new antibacterial drugs like cyclopropane (B1198618) norfloxacin (B1679917) involves intermediates derived from related phenolic compounds. chemball.com The general utility of bromophenols as intermediates for producing insecticidal and acaricidal active substances underscores the potential of the this compound scaffold in this sector. ketonepharma.com

Application in Material Science for Polymer and Advanced Material Development

The reactivity of this compound also lends itself to applications in material science. Phenolic and brominated compounds are often used as monomers or precursors for the development of specialty polymers and advanced materials. evitachem.com For instance, brominated phenols can be used in the synthesis of flame-retardant polymers. , thermofisher.kr The bromine atom imparts flame-resistant properties to the final material.

Furthermore, polymer-bound versions of related structures, such as 4-(benzyloxy)benzyl bromide on a polystyrene resin, are used in solid-phase synthesis. sigmaaldrich.com This technique is crucial for building peptides and other complex molecules on a solid support. sigmaaldrich.com The bifunctional nature of this compound (a phenol for polymerization and a bromo-group for further functionalization or property modification) makes it a candidate for creating functional polymers and advanced materials with unique chemical and physical properties. evitachem.com

Design and Synthesis of Functionalized Derivatives from this compound Scaffolds